Cas no 4010-33-7 (2-acetylphenyl benzoate)

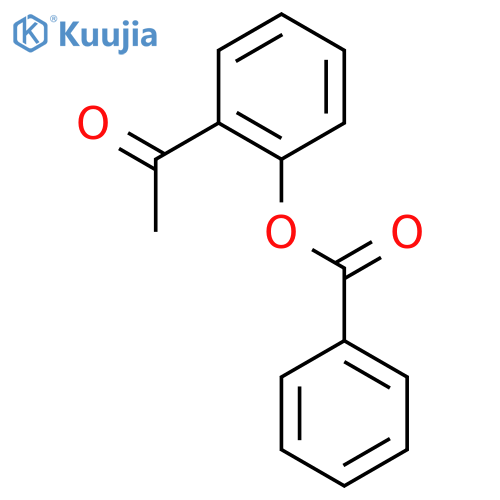

2-acetylphenyl benzoate structure

商品名:2-acetylphenyl benzoate

2-acetylphenyl benzoate 化学的及び物理的性質

名前と識別子

-

- Ethanone,1-[2-(benzoyloxy)phenyl]-

- (2-acetylphenyl) benzoate

- O-BENZOYLOXYACETOPHENONE ---WHITE POWDER---

- 2-Acetylphenyl benzoate

- o-Acetylphenyl benzoate

- o-benzoyloxyacetophenone

- o-benzoyoxyacetophenone

- UEVPPUDQJRWOLT-UHFFFAOYSA-N

- NSC 31880

- F97737

- CS-0262508

- Ethanone, 1-(2-(benzoyloxy)phenyl)-

- FT-0635101

- MFCD00017235

- EN300-82961

- Acetophenone, 2'-hydroxy-, benzoate

- 2-acetylphenylbenzoate

- NSC-31880

- 4010-33-7

- 2-Bemzoylxyacetophenone

- Benzoic acid, o-acetylphenyl ester-

- Ethanone, 1-[2-(benzoyloxy)phenyl]-

- AKOS003496188

- NSC31880

- o-(Benzoyloxy)acetophenone

- DTXSID20884026

- SCHEMBL26490187

- 2-acetylphenyl benzoate

-

- MDL: MFCD00017235

- インチ: InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3

- InChIKey: UEVPPUDQJRWOLT-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 240.07900

- どういたいしつりょう: 240.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

- PSA: 43.37000

- LogP: 3.10840

2-acetylphenyl benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB357611-50 g |

o-Acetylphenyl benzoate; . |

4010-33-7 | 50g |

€438.30 | 2023-04-26 | ||

| Enamine | EN300-82961-0.5g |

2-acetylphenyl benzoate |

4010-33-7 | 95% | 0.5g |

$19.0 | 2023-09-02 | |

| Enamine | EN300-82961-2.5g |

2-acetylphenyl benzoate |

4010-33-7 | 95% | 2.5g |

$39.0 | 2023-09-02 | |

| Enamine | EN300-82961-5.0g |

2-acetylphenyl benzoate |

4010-33-7 | 95% | 5.0g |

$65.0 | 2023-02-11 | |

| Enamine | EN300-82961-10.0g |

2-acetylphenyl benzoate |

4010-33-7 | 95% | 10.0g |

$108.0 | 2023-02-11 | |

| Enamine | EN300-82961-0.1g |

2-acetylphenyl benzoate |

4010-33-7 | 95% | 0.1g |

$19.0 | 2023-09-02 | |

| Enamine | EN300-82961-10g |

2-acetylphenyl benzoate |

4010-33-7 | 95% | 10g |

$108.0 | 2023-09-02 | |

| A2B Chem LLC | AF58392-50g |

2-Acetylphenyl benzoate |

4010-33-7 | 50g |

$307.00 | 2024-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333178-500mg |

2-Acetylphenyl benzoate |

4010-33-7 | 97% | 500mg |

¥405.00 | 2024-05-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333178-5g |

2-Acetylphenyl benzoate |

4010-33-7 | 97% | 5g |

¥1749.00 | 2024-05-15 |

2-acetylphenyl benzoate 関連文献

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

4010-33-7 (2-acetylphenyl benzoate) 関連製品

- 7250-94-4(2-Acetoxyacetophenone)

- 42059-48-3(Ethanone, 1-[4-(acetyloxy)-2-hydroxyphenyl]-)

- 31165-67-0(2'-Benzyloxyacetophenone)

- 22877-01-6(1-(2,4-Bis(benzyloxy)phenyl)ethanone)

- 4047-24-9(6'-(Benzyloxy)-2'-Hydroxyacetophenone)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4010-33-7)2-acetylphenyl benzoate

清らかである:99%

はかる:50g

価格 ($):260.0